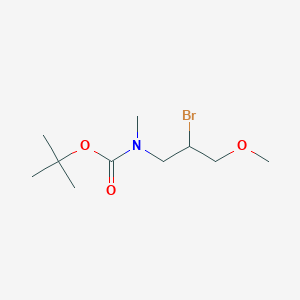
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is a deuterated form of glyceryl tripalmitate, a triglyceride composed of glycerol and three palmitic acid molecules. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) typically involves the esterification of glycerol with deuterated palmitic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions on the palmitic acid molecules. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated palmitic acid and glycerol, along with efficient catalytic systems to ensure high yield and purity. The product is then purified through techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the fatty acid chains to produce shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of the ester bonds to form alcohols and deuterated fatty acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and deuterated palmitic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Reduction: Alcohols and deuterated fatty acids.
Wissenschaftliche Forschungsanwendungen
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and fatty acid oxidation.
NMR Spectroscopy: Employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of lipids.
Drug Development: Utilized in the development of lipid-based drug delivery systems and to study drug-lipid interactions.
Biochemical Research: Helps in understanding the role of lipids in biological membranes and cellular processes
Wirkmechanismus
The mechanism of action of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to track its metabolic fate and interactions within biological systems. It targets lipid metabolic enzymes and pathways, providing insights into lipid metabolism and related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl tripalmitate: The non-deuterated form of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9).
Glyceryl tristearate: A triglyceride composed of glycerol and three stearic acid molecules.
Glyceryl trioleate: A triglyceride composed of glycerol and three oleic acid molecules.
Uniqueness
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in metabolic studies, NMR spectroscopy, and other biochemical research, making it a valuable tool in scientific investigations .
Eigenschaften
Molekularformel |
C51H98O6 |
|---|---|
Molekulargewicht |
834.5 g/mol |
IUPAC-Name |
2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
PVNIQBQSYATKKL-DGRGSPICSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


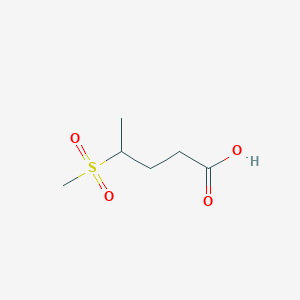
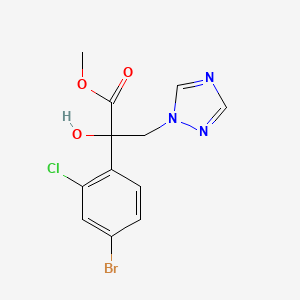
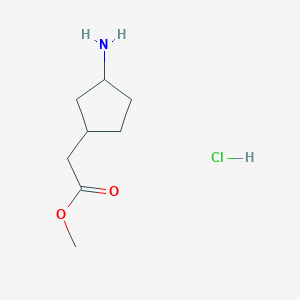
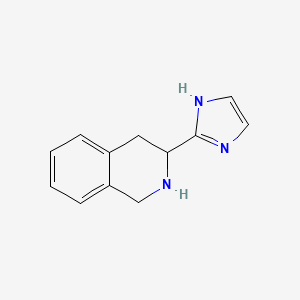
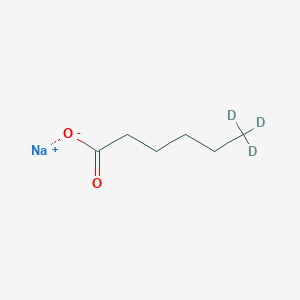
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
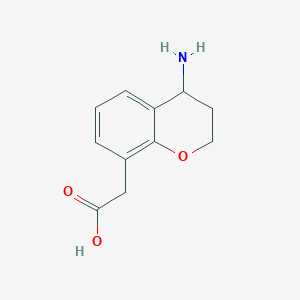
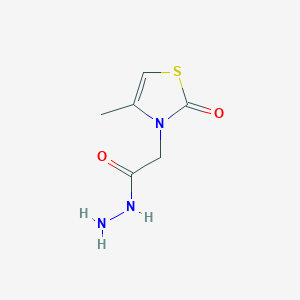
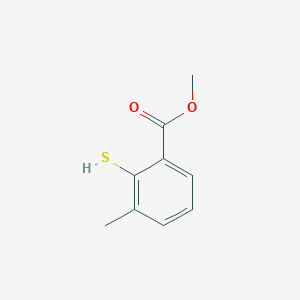
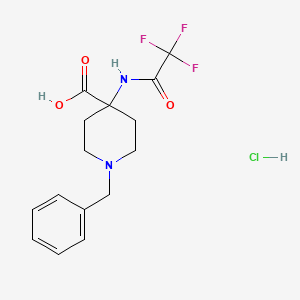
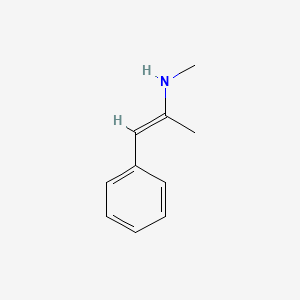
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)
